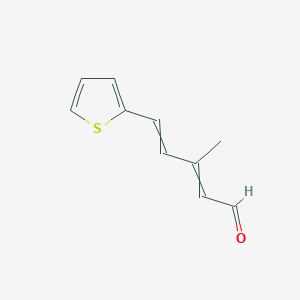
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a penta-2,4-dienal chain, which includes a methyl group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal typically involves the condensation of thiophene derivatives with aldehydes. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with 3-methyl-2-butenal in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid, 3-methyl-5-(thiophen-2-yl)pentan-2-one.
Reduction: 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienol.
Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carbaldehyde
- 3-Methylthiophene
- 5-Methylthiophene-2-carbaldehyde
Uniqueness
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal is unique due to its specific structure, which combines a thiophene ring with a penta-2,4-dienal chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
171015-51-3 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
3-methyl-5-thiophen-2-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H10OS/c1-9(6-7-11)4-5-10-3-2-8-12-10/h2-8H,1H3 |
Clé InChI |
RXINRHPBSKIGFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)C=CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















